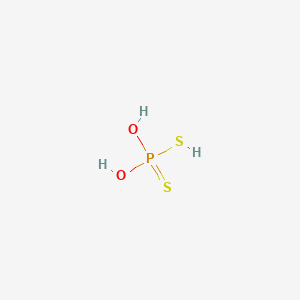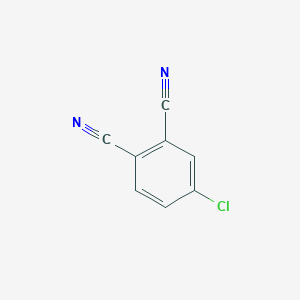
4-クロロフタロニトリル
概要
説明
4-Chlorophthalonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in the synthesis of dyes, pigments, and other industrial chemicals .
科学的研究の応用
4-Chlorophthalonitrile has a wide range of applications in scientific research:
- Chemistry: Used as a building block in the synthesis of phthalocyanines, which are important in dye and pigment industries .
- Biology: Investigated for its potential use in the development of biologically active compounds.
- Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
- Industry: Utilized in the production of heat-resistant polyimide polymers and other high-performance materials .
Safety and Hazards
作用機序
Target of Action
4-Chlorophthalonitrile is a functionally substituted aromatic nitrile . It is used as a raw material for the production of dyes, heat-resistant polyimide polymers, and other important products . .
Mode of Action
It is known that functionally substituted aromatic nitriles, including 4-chlorophthalonitrile, can undergo gas-phase catalytic oxidative ammonolysis, a single-stage efficient method for the synthesis of imides and aromatic nitriles .
Biochemical Pathways
It is known that the compound can be synthesized through the vapor-phase oxidative ammonolysis of 4-chloro-o-xylene .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known that the compound is used as a raw material for the production of dyes, heat-resistant polyimide polymers, and other important products .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
生化学分析
Biochemical Properties
It is known to participate in certain biochemical reactions
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is likely that there are threshold effects, as well as potential toxic or adverse effects at high doses .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorophthalonitrile can be synthesized through various methods. One common method involves the oxidative ammonolysis of 4-chloro-o-xylene. This process typically uses a catalyst such as V-Sb-Bi-Cr/γ-Al2O3 at elevated temperatures . Another method involves the reaction of 4-chlorobenzonitrile with cyanogen bromide in the presence of a base .
Industrial Production Methods: In industrial settings, 4-chlorophthalonitrile is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: 4-Chlorophthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophthalimide.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can be hydrolyzed to form 4-chlorophthalic acid.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
- 4-Chlorophthalimide
- 4-Chlorophthalic acid
- Various substituted derivatives depending on the reagents used
類似化合物との比較
- 4-Bromophthalonitrile
- 4-Phenylphthalonitrile
- 4-Methylphthalonitrile
Comparison: 4-Chlorophthalonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, 4-bromophthalonitrile has a bromine atom instead of chlorine, which affects its reactivity and the types of reactions it can undergo. Similarly, 4-phenylphthalonitrile and 4-methylphthalonitrile have different substituents that influence their chemical behavior .
特性
IUPAC Name |
4-chlorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSLISKYJBQHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170150 | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17654-68-1 | |
| Record name | 4-Chloro-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17654-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1,2-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,2-dicyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-1,2-DICYANOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-Chlorophthalonitrile in the synthesis of phthalocyanines?
A1: 4-Chlorophthalonitrile serves as a key starting material in the synthesis of substituted phthalocyanines. [, ] These substituted phthalocyanines, due to their unique photophysical and electrochemical properties, find applications in various fields, including dye-sensitized solar cells, photodynamic therapy, and as catalysts.
Q2: Can you provide an example of how the structure of a phthalocyanine derivative synthesized from 4-Chlorophthalonitrile influences its properties?
A2: In the study by [], researchers used 4-Chlorophthalonitrile to synthesize a novel sulfonaphthylazophenoxyphthalonitrile derivative. This derivative was further used to create a phthalocyanine complex. The introduction of the sulfonaphthylazophenoxy group significantly impacted the phthalocyanine's properties, leading to changes in its solubility and aggregation behavior compared to unsubstituted phthalocyanines. These property modifications are crucial for optimizing phthalocyanines for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
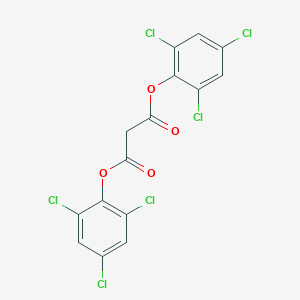
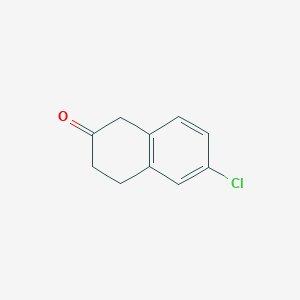
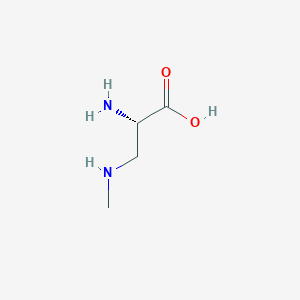
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
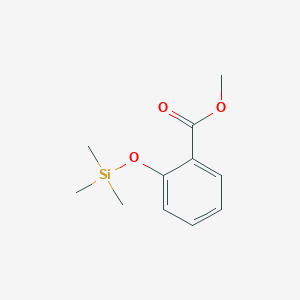
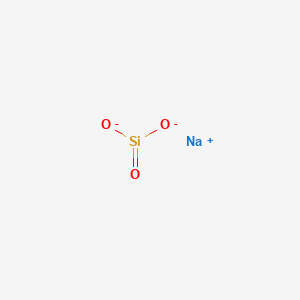


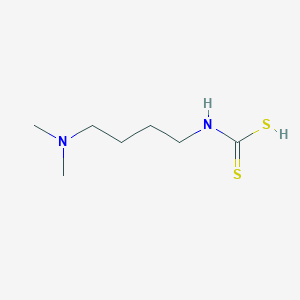


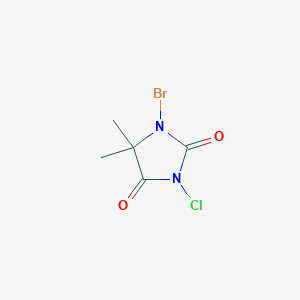
![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
